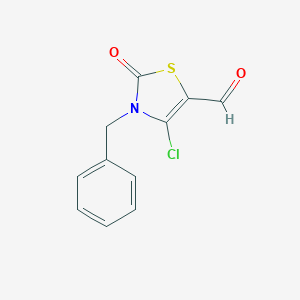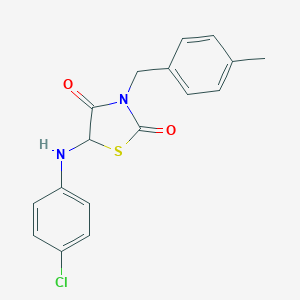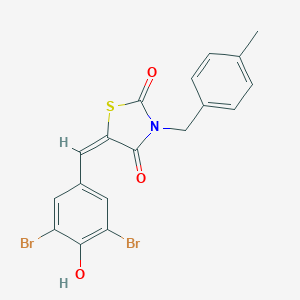![molecular formula C19H15NO5S B488957 Acide 3-{[5-(4-méthoxybenzylidène)-2,4-dioxo-1,3-thiazolidin-3-yl]méthyl}benzoïque CAS No. 497082-21-0](/img/structure/B488957.png)
Acide 3-{[5-(4-méthoxybenzylidène)-2,4-dioxo-1,3-thiazolidin-3-yl]méthyl}benzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid” is a chemical with the linear formula C14H13NO5S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . Thiazolidinediones, which include this compound, are sulfur-containing pentacyclic compounds that are present in numerous biological compounds .
Synthesis Analysis
Thiazolidinediones, including this compound, have been synthesized by researchers due to their involvement in various physiological activities . The bactericidal activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring rather than the aromatic moiety .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H13NO5S . The exact mass of the compound is 293.03579362 g/mol .Chemical Reactions Analysis
Thiazolidinediones, including this compound, exhibit good bactericidal activity against various Gram-positive and Gram-negative bacteria . The bactericidal activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring .Physical And Chemical Properties Analysis
The molecular weight of the compound is 293.30 g/mol . The compound has a topological polar surface area of 109 Ų .Mécanisme D'action
The mechanism of action of 3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid involves the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, inflammation, and cell proliferation. The activation of PPAR-γ by this compound leads to the inhibition of pro-inflammatory cytokines and the promotion of insulin sensitivity, which makes it a potential candidate for the treatment of diabetes and other inflammatory diseases.
Biochemical and physiological effects:
3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid has been found to exhibit several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are known to play a crucial role in the pathogenesis of various inflammatory diseases. This compound has also been found to promote insulin sensitivity, which makes it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid in lab experiments is its reproducibility. The synthesis method of this compound has been reported in several scientific studies, and it has been found to be efficient and reproducible. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Several scientific studies have reported the cytotoxicity of this compound at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid. One of the potential future directions is the development of new derivatives of this compound with improved efficacy and reduced toxicity. Another potential future direction is the investigation of the potential therapeutic applications of this compound in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the investigation of the potential synergistic effects of this compound with other drugs may also be a potential future direction.
In conclusion, 3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid is a promising compound with potential therapeutic applications. Its anti-inflammatory, antidiabetic, and anticancer properties make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential toxicity, and to develop new derivatives with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 3-{[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid involves the reaction of 4-methoxybenzaldehyde with 2,4-thiazolidinedione in the presence of a catalyst. The resulting intermediate is then reacted with 3-formylbenzoic acid to obtain the final product. This synthesis method has been reported in several scientific studies and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
Activité antioxydante
Les thiazolidin-4-ones auraient une activité antioxydante. Cette activité est cruciale car le stress oxydatif est un facteur dans de nombreuses maladies, notamment les troubles neurodégénératifs, le cancer et les maladies cardiaques. Les antioxydants peuvent neutraliser les radicaux libres, ce qui peut prévenir ou retarder certains types de dommages cellulaires .
Activité anticancéreuse
La flexibilité structurale des thiazolidin-4-ones permet la création de composés aux propriétés anticancéreuses potentielles. En modifiant le système cyclique des thiazolidin-4-ones, les chercheurs peuvent concevoir des molécules qui peuvent interférer avec la prolifération des cellules cancéreuses et induire l'apoptose .
Activité anti-inflammatoire
L'inflammation est une réponse biologique à des stimuli nocifs, et l'inflammation chronique peut entraîner diverses maladies. Les dérivés des thiazolidin-4-ones ont montré une activité anti-inflammatoire, suggérant leur utilisation potentielle dans le traitement de maladies comme l'arthrite .
Activité antidiabétique
Les thiazolidin-4-ones sont connues pour avoir des effets antidiabétiques. Certains dérivés, tels que la pioglitazone et la rosiglitazone, sont déjà utilisés comme médicaments antidiabétiques. Ils agissent en améliorant la sensibilité à l'insuline, ce qui est bénéfique pour la gestion du diabète de type 2 .
Activité antimicrobienne
Les propriétés antimicrobiennes des thiazolidin-4-ones en font des candidats pour le développement de nouveaux antibiotiques. Elles ont montré une efficacité contre diverses bactéries Gram-positives et Gram-négatives, ce qui est essentiel compte tenu de l'essor des souches résistantes aux antibiotiques .
Activité antituberculeuse
La tuberculose reste un défi majeur pour la santé mondiale. Les thiazolidin-4-ones ont démontré une activité antituberculeuse, indiquant leur potentiel dans le cadre du traitement de la lutte contre Mycobacterium tuberculosis .
Activité antiparasitaire
Les infections parasitaires sont répandues et peuvent provoquer des maladies graves. Les thiazolidin-4-ones ont montré une activité antiparasitaire, ce qui pourrait conduire à de nouveaux traitements pour les infections causées par des parasites .
Activité antivirale
Avec la menace persistante des épidémies virales, le développement de nouveaux médicaments antiviraux est essentiel. Les thiazolidin-4-ones ont été explorées pour leurs propriétés antivirales, qui pourraient être bénéfiques dans la création de traitements pour diverses infections virales .
Propriétés
IUPAC Name |
3-[[(5E)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5S/c1-25-15-7-5-12(6-8-15)10-16-17(21)20(19(24)26-16)11-13-3-2-4-14(9-13)18(22)23/h2-10H,11H2,1H3,(H,22,23)/b16-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBZCYWYYYAQNY-MHWRWJLKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B488876.png)
![2-[4-(4-Fluoro-phenyl)-thiazol-2-ylsulfanyl]-N-pyridin-2-yl-acetamide](/img/structure/B488878.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B488882.png)


![3-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B488948.png)
![3-[5-(Naphthalen-1-ylamino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid](/img/structure/B488953.png)

![Ethyl 4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B488958.png)
![3-{[5-(4-Ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B488959.png)
![3-{[5-(2-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B488960.png)
![3-{[5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B488961.png)
![3-{[5-(4-Hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B488962.png)
